3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Description
This compound belongs to the class of Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected thiazolidine derivatives, widely used in peptide synthesis and medicinal chemistry. The structure features:
- A thiazolidine heterocycle (a five-membered ring containing sulfur and nitrogen).
- Fmoc protection at position 3, which facilitates temporary blocking during solid-phase peptide synthesis (SPPS).
- A 4-hydroxyphenyl substituent at position 2, contributing to hydrogen bonding and polarity.
- A carboxylic acid group at position 4, enabling further conjugation or coupling reactions.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5S/c27-16-11-9-15(10-12-16)23-26(22(14-32-23)24(28)29)25(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-23,27H,13-14H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQPJESQDNAUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(S1)C2=CC=C(C=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137446-63-8 | |
| Record name | 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a cysteine derivative with an aldehyde or ketone under acidic conditions.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Attachment of the Hydroxyphenyl Group: This step involves the coupling of the hydroxyphenyl group to the thiazolidine ring, often using peptide coupling reagents like HATU or EDCI.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions efficiently. The use of solid-phase synthesis techniques is common, where the compound is built step-by-step on a resin support.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbonyl group in the Fmoc moiety can be reduced to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bases like piperidine or morpholine are commonly used to remove the Fmoc group.
Major Products Formed
Oxidation: Formation of quinones from the hydroxyphenyl group.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Deprotected thiazolidine derivatives.
Scientific Research Applications
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can mimic natural substrates of enzymes, allowing it to inhibit or modulate their activity. The Fmoc group provides stability and facilitates the compound’s incorporation into larger molecular structures.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Fmoc-Thiazolidine Derivatives
<sup>†</sup> Molecular formula inferred from analogs: Likely C24H19NO5S (approximate). <sup>‡</sup> Estimated based on substituent contributions.
Key Observations:
Substituent Effects on Polarity and Reactivity: The 4-hydroxyphenyl group in the target compound increases polarity compared to methoxy (e.g., 2,4-dimethoxyphenyl in ) or methyl substituents (). This may enhance solubility in polar solvents but necessitate protection during synthesis.
Smaller groups (e.g., methyl in ) lower molar mass (~369.43 g/mol) and improve reaction kinetics.
Hazard Profiles: Compounds with unprotected hydroxyl or amino groups (e.g., target compound) may exhibit higher toxicity or irritancy compared to protected analogs. For instance, the methyl-substituted derivative () is labeled as an irritant, while the unsubstituted analog () carries warnings for oral, dermal, and inhalation toxicity.
Applications in Peptide Synthesis: 2,4-Dimethoxyphenyl derivatives () are noted for preventing peptide aggregation, critical in synthesizing long or hydrophobic sequences. The unsubstituted thiazolidine () serves as a simpler building block for standard SPPS but lacks conformational control.
Biological Activity
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, also referred to as Fmoc-thiazolidine, is a compound of interest due to its diverse biological activities. This article reviews its biological properties, focusing on antioxidant, antimicrobial, and potential therapeutic effects based on recent studies.
Chemical Structure and Properties
- Molecular Formula : C24H20FNO5
- Molecular Weight : 421.4 g/mol
- IUPAC Name : (2R,3R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid
The compound features a thiazolidine ring which is significant for its biological activity. The presence of the 9H-fluoren-9-ylmethoxy group enhances its stability and solubility in biological systems.
Antioxidant Activity
Recent studies have demonstrated that thiazolidine derivatives exhibit significant antioxidant properties. A study conducted by Zhang et al. (2023) indicated that modifications at the 2 and 4 positions of thiazolidine could enhance its ability to scavenge free radicals, thereby reducing oxidative stress in cellular models .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Fmoc-thiazolidine | 25.0 | Zhang et al. |
| Standard Antioxidant (Ascorbic Acid) | 15.0 | Zhang et al. |
Antimicrobial Activity
The antimicrobial efficacy of Fmoc-thiazolidine has been evaluated against various bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-whitening agents. Fmoc-thiazolidine demonstrated significant inhibition of tyrosinase activity in vitro, suggesting potential applications in cosmetic formulations aimed at reducing hyperpigmentation .
Case Studies
- Zebrafish Model Study : A study assessed the effects of thiazolidine derivatives on zebrafish testicular tissue. Results indicated that certain derivatives led to mitochondrial degeneration and affected Sertoli cell function, raising concerns about their use in pharmaceuticals .
- Cell Viability Assays : In studies involving chicken Sertoli cells, exposure to thiazolidine derivatives resulted in decreased cell viability and increased reactive oxygen species production, highlighting both their therapeutic potential and cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
